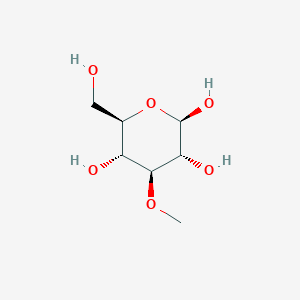

3-O-Methyl-Beta-D-Glucopyranose

説明

Contextual Significance within Methylated Monosaccharide Research

Methylated monosaccharides, such as 3-O-Methyl-Beta-D-Glucopyranose, are crucial in the study of carbohydrate chemistry and its biological implications. The methylation of hydroxyl groups on monosaccharides is a naturally occurring modification found in various organisms, with the exception of mammals. mdpi.com This alteration can modulate the structure of glycans, leading to new biological activities. mdpi.com

Research into methylated monosaccharides like this compound is significant for several reasons:

Understanding Biological Processes: These compounds serve as tools to investigate complex biological systems. For instance, 3-O-Methyl-D-glucopyranose is used to study hexose (B10828440) translocation across the blood-brain barrier. chemicalbook.com It is also employed to assess intestinal glucose transport. sigmaaldrich.com

Drug Development: The unique properties of methylated sugars make them valuable in pharmaceutical development. They can act as building blocks in the synthesis of more complex molecules, such as glycosides, which are important for creating new drugs. chemimpex.com

Biochemical Research: In biochemical studies, these analogues help in understanding enzyme interactions and metabolic pathways. chemimpex.com For example, 3-O-Methyl-D-glucose is transported by glucose transporters but is not significantly metabolized, making it a useful tool for studying glucose transport systems. snmjournals.org

The study of these compounds helps to unravel the intricate roles of carbohydrates in biological systems and provides a foundation for developing new therapeutic agents and research tools. chemimpex.com

Historical Perspectives on Methylated Glucose Analogues in Biochemical Studies

The use of methylated glucose analogues in biochemical research has a rich history, dating back to early investigations into glucose metabolism. A pivotal moment in this field was the work of Otto Warburg in 1924, who observed that tumor cells consume glucose at a high rate and convert it to lactate, even in the presence of oxygen—a phenomenon now known as the Warburg effect. nih.gov This discovery laid the groundwork for the field of cancer metabolism and highlighted the importance of understanding glucose uptake and metabolism in disease states. nih.gov

In the decades that followed, scientists developed various glucose analogues to probe the mechanisms of glucose transport and metabolism. For instance, 2-deoxy-D-glucose, a glucose analogue that is phosphorylated but not further metabolized, has been instrumental in studying glucose uptake. nih.gov

Methylated glucose analogues, such as 3-O-Methyl-D-glucose, became particularly valuable because they are transported into cells via glucose transporters but are generally not metabolized. snmjournals.org This property allows researchers to isolate and study the transport step of glucose utilization without the confounding effects of subsequent metabolic reactions. snmjournals.org

The development of radiolabeled versions of these analogues, such as 3-O-¹¹C-methyl-D-glucose, further revolutionized the field by enabling non-invasive imaging techniques like Positron Emission Tomography (PET) to visualize glucose distribution in living organisms. snmjournals.org

Over the years, research has expanded to explore the roles of various methylated sugars in different biological contexts. For example, the catabolism of 3-O-methyl-D-glucopyranose has been studied in microorganisms like Cryptococcus laurentii. nih.gov Furthermore, the synthesis of more complex structures containing methylated sugars, such as the neo-glycoprotein containing 3,6-di-O-methyl-β-D-glucopyranosyl-groups, has been pursued for applications in areas like the serodiagnosis of diseases. tandfonline.com

This historical progression demonstrates the enduring importance of methylated glucose analogues as indispensable tools in biochemistry, from foundational studies of metabolism to the development of advanced diagnostic and therapeutic strategies.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O6 | ontosight.ainih.govfda.gov |

| Molecular Weight | 194.18 g/mol | nih.govfda.gov |

| IUPAC Name | (2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol | nih.gov |

| CAS Number | 13224-95-8 | nih.gov |

Structure

3D Structure

特性

CAS番号 |

13224-95-8 |

|---|---|

分子式 |

C7H14O6 |

分子量 |

194.18 g/mol |

IUPAC名 |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-methoxyoxane-2,3,5-triol |

InChI |

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 |

InChIキー |

SCBBSJMAPKXHAH-BNWJMWRWSA-N |

異性体SMILES |

CO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O)CO)O |

正規SMILES |

COC1C(C(OC(C1O)O)CO)O |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 O Methyl Beta D Glucopyranose and Its Derivatives

Chemoenzymatic and Enzymatic Approaches for Regioselective Glycosylation

Chemoenzymatic and purely enzymatic methods offer powerful tools for the regioselective synthesis of glycosides, often providing advantages in terms of specificity and milder reaction conditions compared to purely chemical routes.

Optimization of Enzymatic Synthesis Parameters (e.g., Enzyme Type, Reaction Conditions)

The efficiency of enzymatic glycosylation is highly dependent on the choice of enzyme and the optimization of reaction parameters such as solvent, pH, temperature, and substrate concentrations. For instance, the synthesis of β-D-glucopyranosides has been successfully achieved using β-glucosidases from various sources, including almonds and Prunus persica seeds. researchgate.net The use of immobilized enzymes can also enhance stability and reusability, leading to higher yields. In one study, using an immobilized β-glucosidase from almonds, the synthesis of 3-methyl-2-buten-1-yl-β-D-glucopyranoside reached a 65% yield. researchgate.net

Several parameters are crucial for optimizing the enzymatic synthesis of glycosides:

Enzyme Source: β-glycosidases from different organisms exhibit varying substrate specificities and activities. For example, β-glycosidase from Prunus persica seed has shown excellent activity for the synthesis of salidroside. researchgate.net

Solvent System: The choice of solvent can significantly impact enzyme activity and substrate solubility. Organic co-solvents like tert-butanol (B103910) are often used to improve the solubility of non-polar acceptors. researchgate.net For example, in the synthesis of certain β-D-glucopyranosides, a 90% tert-butanol/water solution was found to be effective. researchgate.net

pH and Temperature: These parameters must be optimized for the specific enzyme being used. For the synthesis of salidroside, a buffer pH and specific temperature were examined to maximize the yield. researchgate.net

Substrate Concentration: High concentrations of the acceptor alcohol can favor the glycosylation reaction over hydrolysis. researchgate.net

The table below summarizes the optimization of various parameters for the enzymatic synthesis of different β-D-glucopyranosides.

| Enzyme Source | Acceptor Alcohol | Co-solvent | Yield | Reference |

| Immobilized β-glucosidase (almonds) | 3-methyl-2-buten-1-ol | None (high acceptor concentration) | 65% | researchgate.net |

| Immobilized β-glucosidase (almonds) | 2-methyl-2-propen-1-ol | None (high acceptor concentration) | 51% | researchgate.net |

| β-glycosidase (Prunus persica seed) | Tyrosol | Optimized buffer and temperature | 18.90% | researchgate.net |

| Lipase (Aspergillus niger) | D-glucose and lauric acid | 2-methyltetrahydrofuran-3-one | 53% | mdpi.com |

Investigations into Glycosyltransferase and Glycosidase Activities

Both glycosyltransferases and glycosidases are employed in the synthesis of 3-O-methyl-beta-D-glucopyranose containing structures. Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor (like a sugar nucleotide) to an acceptor, often with high regioselectivity and stereoselectivity. For example, the chemoenzymatic synthesis of UDP-3-O-Methyl-glucose can be achieved using sucrose (B13894) synthase, which then serves as a donor for glycosyltransferases. Engineered glycosyltransferases, such as mutants of OleD, have shown enhanced activity towards methylated acceptors. nih.gov

Glycosidases, which typically catalyze the hydrolysis of glycosidic bonds, can be used in reverse (transglycosylation) to form new glycosidic linkages. nih.govd-nb.info The regioselectivity of glycosidase-catalyzed reactions can be a challenge. For instance, in the synthesis of 3-O-methyl-lactose, β-galactosidase-catalyzed reactions predominantly formed a 1,6-linked disaccharide instead of the desired 1,4-linkage. researchgate.net To overcome this, strategies like blocking the 6-position of the 3-O-methyl-d-glucose acceptor can be employed to direct the glycosylation to the desired position. researchgate.net

The choice between a glycosyltransferase and a glycosidase depends on the desired product and the availability of the enzyme and donor substrate. Glycosyltransferases generally offer higher selectivity, while glycosidases are often more readily available and can be used with simpler donor substrates. nih.gov

Targeted Chemical Synthesis Pathways

Chemical synthesis provides a versatile approach to this compound and its derivatives, allowing for the construction of complex structures not easily accessible through enzymatic means.

Methylation Strategies for Selective O-Methylation

Selective O-methylation of the 3-hydroxyl group of glucose is a key step in the chemical synthesis of the target compound. This typically requires a multi-step process involving the protection of other hydroxyl groups, methylation of the 3-OH, and subsequent deprotection.

A common strategy involves the use of protecting groups to block all but the 3-OH group. For example, a sequence involving the formation of a 4,6-O-benzylidene acetal (B89532) and protection of the 2-OH group allows for the selective methylation of the 3-OH group. acs.orgbeilstein-journals.orgresearchgate.net Another approach utilizes the formation of a 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose intermediate, leaving the 3-OH free for methylation. google.com

Common methylating agents include methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride or sodium hydroxide. acs.orgresearchgate.net The reaction conditions, such as the choice of solvent (e.g., DMSO, DMF) and temperature, are critical for achieving high yields and selectivity. beilstein-journals.org

The following table outlines a typical reaction sequence for the selective 3-O-methylation of a glucose derivative.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acetal Formation | Benzaldehyde dimethyl acetal, camphorsulfonic acid | Protection of 4-OH and 6-OH groups. beilstein-journals.org |

| 2 | Benzylation | Dibutyltin oxide, benzyl (B1604629) bromide | Selective protection of the 2-OH group. beilstein-journals.org |

| 3 | Methylation | Methyl iodide, sodium hydride | Methylation of the free 3-OH group. |

| 4 | Deprotection | Acidic hydrolysis | Removal of the benzylidene acetal. beilstein-journals.org |

| 5 | Deprotection | Hydrogenolysis | Removal of the benzyl ether. |

Synthesis of Complex Glycoconjugates Incorporating the this compound Moiety

The this compound moiety is a key component of various biologically important glycoconjugates, such as the phenolic glycolipid-I (PGL-I) from Mycobacterium leprae. google.comresearchgate.net The synthesis of these complex molecules often involves the coupling of a suitably protected 3-O-methyl-glucose donor with an acceptor molecule, which can be another sugar, a lipid, or a protein. researchgate.net

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for linking the carbohydrate moiety to other molecules. mdpi.com This involves the synthesis of an azide-functionalized sugar derivative and an alkyne-containing partner.

For instance, neoglycoconjugates of 3,6-di-O-methyl-β-D-glucopyranose with bovine serum albumin (BSA) have been synthesized. researchgate.net These syntheses often utilize spacer arms to connect the sugar to the protein. The choice of linker and the coupling strategy are crucial for the final properties of the glycoconjugate.

Comparison of Synthetic Yields and Stereoselectivity in Various Methods

The choice of synthetic method for this compound and its derivatives depends on the desired scale, purity requirements, and the complexity of the target molecule.

| Method | Key Features | Typical Yields | Stereoselectivity | Advantages | Disadvantages |

| Enzymatic (Glycosidases) | Reverse hydrolysis or transglycosylation. d-nb.info | Variable, can be low to moderate (e.g., 19-65%). researchgate.netd-nb.info | Often β-selective, but regioselectivity can be an issue. researchgate.netresearchgate.net | Mild conditions, avoids protecting groups. researchgate.netd-nb.info | Equilibrium-controlled, may require large excess of acceptor, potential for side products. d-nb.inforesearchgate.net |

| Enzymatic (Glycosyltransferases) | Use of activated sugar donors (e.g., UDP-glucose). | Generally good to high. | High regio- and stereoselectivity. | High specificity. nih.gov | Requires access to specific enzymes and expensive donor substrates. nih.gov |

| Chemical Synthesis | Multi-step protection-methylation-deprotection sequences. beilstein-journals.orgmasterorganicchemistry.com | Can be high overall, but requires multiple steps. google.com | Stereocontrol is achieved through the choice of protecting groups and reaction conditions. researchgate.netnih.gov | Versatile, allows for the synthesis of a wide range of derivatives. researchgate.netmdpi.com | Requires harsh reagents, protecting group manipulations can be lengthy. researchgate.net |

Sophisticated Analytical and Spectroscopic Characterization of 3 O Methyl Beta D Glucopyranose

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of 3-O-Methyl-Beta-D-Glucopyranose in solution.

Anomeric Equilibrium and Mutarotation Dynamics by 1H and 13C NMR

In solution, 3-O-Methyl-D-glucose (3OMG) exists in a dynamic equilibrium between its α and β anomers. nih.govresearchgate.net This phenomenon, known as mutarotation, can be effectively studied using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. nih.govresearchgate.netresearchgate.net The protons and carbons at the anomeric center (C1) and in its vicinity exhibit distinct chemical shifts for the α and β forms, allowing for their individual identification and quantification.

At room temperature, the equilibrium ratio of the α to β anomer of 3-O-Methyl-D-glucose is approximately 1:1.4. nih.govresearchgate.net The process to reach 95% of this equilibrium takes about 6 hours. nih.govresearchgate.net The kinetics of mutarotation can be monitored over time by acquiring a series of ¹H NMR spectra and observing the changes in the integrals of the anomeric proton signals. researchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for the Anomers of 3-O-Methyl-D-Glucopyranose

| Atom | α-anomer (ppm) | β-anomer (ppm) |

|---|---|---|

| ¹H NMR | ||

| H-1 | 5.17 | 4.54 |

| OCH₃ | 3.51 | 3.54 |

| ¹³C NMR | ||

| C-1 | 97.8 | 101.9 |

| C-3 | 84.1 | 86.8 |

| OCH₃ | 60.9 | 61.1 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Positional Isomer Differentiation

Differentiating between positional isomers of methylated glucose, such as 3-O-methyl- and 4-O-methyl-glucose, can be challenging due to their similar structures. mdpi.com Two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. mdpi.comresearchgate.netnih.gov

Correlated Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to trace the connectivity of the sugar ring protons. nih.govacs.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. researchgate.netnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range correlations between protons and carbons (typically over 2-4 bonds). researchgate.netnih.govnih.gov This is particularly useful for pinpointing the location of the methyl group. For this compound, an HMBC experiment would show a correlation between the methyl protons (at ~3.5 ppm) and the C-3 carbon, confirming the site of methylation. nih.gov

The combined application of these 2D NMR experiments provides a detailed and unambiguous picture of the molecular structure, allowing for clear differentiation between positional isomers. youtube.com

Chemical Exchange Saturation Transfer (CEST) and Spin Lock Measurements for Proton Exchange Rates

The exchange rates of the hydroxyl protons of 3-O-Methyl-D-glucose with water protons are a key parameter, particularly in the context of its use as a magnetic resonance imaging (MRI) contrast agent. nih.govresearchgate.net Chemical Exchange Saturation Transfer (CEST) and spin-lock (SL) techniques are employed to measure these exchange rates. nih.govresearchgate.netismrm.org

CEST experiments involve selectively saturating the hydroxyl proton signals and observing the transfer of this saturation to the water signal, which is dependent on the exchange rate. nih.govresearchgate.netnih.gov Spin-lock measurements, on the other hand, apply a continuous radiofrequency field to "lock" the magnetization, and the rate of signal decay (R1ρ) is sensitive to chemical exchange processes. ismrm.orgnih.gov

Studies have shown that the chemical exchange rates between the hydroxyl protons of 3-O-Methyl-D-glucose and water are in the range of 360–670 s⁻¹ at a pH of 6.14 and a temperature of 4 °C. nih.govresearchgate.net Another study determined the exchange rate to be 4544 s⁻¹ at a pH of 7.05. ismrm.org This rapid exchange is a critical factor for its effectiveness in CEST and spin-lock MRI applications. nih.govismrm.org

Mass Spectrometry (MS) Applications in Structure Confirmation and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used for confirming the molecular weight and structure of this compound and for its detection and quantification at trace levels.

MALDI-TOF-MS for Oligosaccharide Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful tool for the analysis of oligosaccharides, including those containing methylated sugar residues. nih.govmdpi.comresearchgate.net This technique allows for the rapid determination of the molecular weights of oligosaccharides in a mixture, providing information about their composition and sequence. mdpi.com

In the context of this compound, MALDI-TOF-MS can be used to analyze oligosaccharides that have been enzymatically or chemically released from larger glycoconjugates. researchgate.net The mass difference corresponding to a methyl group allows for the identification of methylated residues within the oligosaccharide chain. Derivatization techniques can be employed to enhance the ionization efficiency and sensitivity of oligosaccharide analysis by MALDI-TOF-MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the detection and quantification of volatile and semi-volatile compounds, including derivatized monosaccharides like 3-O-Methyl-D-glucose, in complex biological samples such as plasma and plant extracts. mdpi.comnih.govresearchgate.net

Prior to GC-MS analysis, the monosaccharides are typically derivatized to increase their volatility. mdpi.comnih.gov Common derivatization methods include the formation of alditol acetates or trimethylsilyl (B98337) (TMS) ethers. mdpi.comnih.gov The derivatized compounds are then separated by gas chromatography based on their boiling points and interactions with the column's stationary phase, and subsequently detected and identified by mass spectrometry based on their unique mass spectra and fragmentation patterns. mdpi.comresearchgate.net

GC-MS provides high precision and sensitivity for the quantitative analysis of 3-O-Methyl-D-glucose. nih.gov For instance, a validated GC-MS method for the analysis of 3-O-methyl- and 4-O-methyl-hexoses as their alditol acetate (B1210297) derivatives has been developed to distinguish and quantify these isomers in plant polysaccharide samples. mdpi.com This technique is also crucial for measuring the concentration of 3-O-Methyl-D-glucose in human plasma to study glucose transport kinetics. nih.gov

Table 2: Quantifier and Qualifier Ions for GC-MS Analysis of Methylated Hexose (B10828440) Derivatives

| Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

|---|---|---|

| 3-O-Methyl-hexose alditol acetate | 117 | 129, 189, 233 |

| 4-O-Methyl-hexose alditol acetate | 189 | 117, 129, 233 |

Data derived from a validated method for distinguishing between 3-O-methyl- and 4-O-methyl-hexoses. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the structural nuances of this compound. These methods are particularly sensitive to the molecule's conformation and the intricate network of hydrogen bonds that dictate its macroscopic properties. researchgate.netbiorxiv.org Analysis of the vibrational spectra, especially in the OH stretching region (3000–3800 cm⁻¹), provides detailed insights into the strength and geometry of these non-covalent interactions. acs.org

A detailed interpretation of the complex experimental IR spectrum of this compound is made possible through sophisticated theoretical calculations. researchgate.netresearchgate.net Researchers employ quantum mechanical (QM) modeling, particularly density functional theory (DFT), to predict vibrational frequencies and their corresponding intensities. spiedigitallibrary.orgacs.org A common and effective approach involves using the B3LYP functional with a 6-31G(d) basis set to construct structural dynamic models of the molecule. researchgate.netpleiades.online

These computational models calculate the normal vibrational modes in a harmonic approximation, yielding a theoretical spectrum that can be compared with experimental data. researchgate.netspiedigitallibrary.org This comparison allows for the precise assignment of observed absorption bands to specific molecular vibrations, such as the stretching and bending of C-O, O-H, and C-H groups, and the complex skeletal vibrations of the pyranose ring. researchgate.netubc.ca For instance, theoretical analysis has been instrumental in understanding the formation of the complex band structure observed between 950 cm⁻¹ and 1150 cm⁻¹. researchgate.netresearchgate.net By modeling both an isolated molecule and its hydrogen-bonded complexes, a comprehensive interpretation of the IR spectrum can be achieved, clarifying the structure of the sample. spiedigitallibrary.org

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Glucopyranosides Note: Data is based on studies of methyl-β-D-glucopyranoside, a closely related analogue, to illustrate the methodology.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretching (Intramolecular H-bond) | ~3270 | ~3200 |

| O-H Stretching (Intermolecular H-bond) | ~3330 | ~3278 |

| C-H Stretching | 2850 - 3000 | 2850 - 3000 |

| C-O-C Stretching (Ring) | 1000 - 1150 | 1000 - 1150 |

| Skeletal Vibrations | 800 - 950 | 800 - 950 |

| This table is illustrative and compiles data from multiple sources to show the general agreement between experimental and theoretical values. acs.orgresearchgate.net |

Hydrogen bonding profoundly influences the vibrational spectra of this compound. The formation of both intramolecular and intermolecular hydrogen bonds leads to distinct and measurable changes in the IR and Raman spectra. acs.orgresearchgate.net Theoretical studies that model the molecule as a free entity versus hydrogen-bonded dimers reveal the specific spectral shifts caused by these interactions. researchgate.netpleiades.online

The most significant effect is observed in the O-H stretching region of the IR spectrum. researchgate.netresearchgate.net The formation of a hydrogen bond weakens the O-H covalent bond, causing its stretching frequency to shift to a lower wavenumber (a red shift). acs.org The magnitude of this shift correlates with the strength of the hydrogen bond. acs.org Theoretical models show a high sensitivity of band intensities for OH-valence vibrations in the 3000-3600 cm⁻¹ region to the formation of hydrogen bonds. researchgate.net For example, the appearance of a broad, lower-frequency band is considered evidence of the hydroxyl group's involvement in H-bonding. researchgate.net This sensitivity allows vibrational spectroscopy to serve as a precise probe for characterizing the hydrogen-bonding network in samples of this compound. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation, purification, and analytical assessment of this compound. Techniques such as chiral chromatography and High-Performance Liquid Chromatography (HPLC) are routinely used to separate anomers and to determine the purity of the compound.

3-O-Methyl-D-Glucopyranose exists as two anomers, alpha (α) and beta (β), which are diastereomers that differ only in the configuration at the anomeric carbon (C1). researchgate.net Separating these two forms is crucial, as they can exhibit different biological activities. nih.gov Chiral chromatography provides an effective method for this separation. researchgate.net

The principle of this technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two anomers. sigmaaldrich.comnih.gov A Chiralpak AD-H column, for example, can be used to achieve the diastereoisomeric separation. researchgate.net In such a system, the mobile phase, often a mixture of solvents like hexane (B92381) and ethanol, carries the anomeric mixture through the column. researchgate.net The differential interaction between each anomer and the CSP leads to different retention times, allowing for their effective separation and individual quantification. researchgate.netsigmaaldrich.com This method enables not only the separation of the α and β anomers but also the separation of the D and L enantiomers simultaneously. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of this compound. sigmaaldrich.combiomol.comsigmaaldrich.com It is widely used to quantify the compound in various matrices and to verify the purity of synthesized or isolated material. nih.govmagtech.com.cn

One established method involves pre-column derivatization of the sugar with a reagent such as 1-phenyl-3-methyl-5-pyrazolone (PMP). magtech.com.cnmagtech.com.cn The resulting derivative is then analyzed by Reverse Phase HPLC (RP-HPLC) with ultraviolet (UV) detection. magtech.com.cnmagtech.com.cn This method has been validated for its accuracy and precision, demonstrating excellent linearity and high recovery rates. magtech.com.cnmagtech.com.cn Another approach uses an anion exchange column with pulsed amperometric detection, which allows for the simultaneous quantification of 3-O-Methyl-D-Glucose and other carbohydrates without the need for derivatization. nih.gov The purity of commercially available this compound is commonly reported as ≥98% or ≥99%, as determined by HPLC and/or Gas Chromatography (GC). sigmaaldrich.comsigmaaldrich.com

Table 2: HPLC Method Parameters for 3-O-Methyl-D-Glucose Analysis Based on the PMP derivatization method described by M'boungou et al. magtech.com.cnmagtech.com.cn

| Parameter | Value / Condition |

| Derivatization | |

| Reagent | 1-phenyl-3-methyl-5-pyrazolone (PMP) |

| Reaction Medium | 0.4 mol/L NaOH |

| Temperature | 70 °C |

| Chromatography | |

| Technique | Reverse Phase HPLC (RP-HPLC) |

| Detection | Ultraviolet (UV) at 245 nm |

| Validation | |

| Linearity (r) | > 0.991 |

| Quantitative Limit | 0.0078 mg/mL |

| Recovery | 98% - 105% |

| Inter/Intra-day Precision (CV) | < 12% |

Metabolic Fate and Biological Processing of 3 O Methyl Beta D Glucopyranose

Cellular Uptake and Transport Mechanisms

The entry of 3-O-Methyl-Beta-D-Glucopyranose into cells is a critical process governed by specific transport proteins. It is widely recognized as a substrate for glucose transporters, mimicking D-glucose to gain entry into the cell. researchgate.net

The uptake of this compound is predominantly facilitated by a passive, carrier-mediated transport system. nih.govsigmaaldrich.com This process does not require metabolic energy and relies on specialized membrane proteins to shuttle the molecule across the cell membrane. semanticscholar.org

Key characteristics of this transport system include:

Saturability: The rate of transport reaches a maximum at high concentrations of the analog, indicating a finite number of carrier proteins. physiology.orgnih.gov

Temperature Sensitivity: The transport process is influenced by temperature, which is typical for protein-mediated events. nih.govphysiology.org

Specificity and Competition: The carrier system shows specificity for glucose and can be competitively inhibited by other hexoses like D-glucose, galactose, and mannose, but not by molecules like fructose (B13574) or mannitol. nih.govpsu.edu

Inhibition: The transport can be blocked by specific inhibitors such as cytochalasin B and phloretin. nih.govnih.gov

Studies in various cell types, including dissociated R3230AC mammary adenocarcinoma cells and isolated bovine adrenal chromaffin cells, have characterized this transport system, revealing Km values for this compound transport in the range of 3-4 mM and 8.2 mM, respectively. nih.govnih.gov

Due to its nature as a non-metabolizable glucose analog, this compound is an invaluable probe for studying the kinetics and regulation of various glucose transporter (GLUT) isoforms. ontosight.aiontosight.ai It competes with D-glucose for the same transport sites, allowing researchers to isolate and measure the transport step independent of subsequent metabolic events like phosphorylation. researchgate.netoup.com

Research has demonstrated that this analog is transported by several key GLUT isoforms:

GLUT1 and GLUT3: These transporters, crucial for glucose supply to the brain and other tissues, have been shown to transport this compound. psu.eduresearchgate.net Studies have found statistically significant correlations between the local densities of GLUT1 and GLUT3 transporters in various brain structures and the corresponding transport rates of the analog. researchgate.net

GLUT4: In insulin-sensitive tissues like skeletal muscle, insulin (B600854) stimulation leads to a significant increase in this compound uptake. nih.gov This is directly correlated with the translocation of GLUT4 transporters to the cell surface, an effect that can be measured more accurately using techniques that track the analog compared to methods susceptible to cross-contamination. nih.gov

The use of radiolabeled this compound (e.g., [¹¹C]3-OMG or [¹⁴C]3-OMG) in techniques like Positron Emission Tomography (PET) and dynamic imaging allows for quantitative, in vivo assessment of glucose transport in tissues such as human skeletal muscle and brain. oup.comresearchgate.net

| Cell/Tissue Type | Transporter(s) Studied | Key Findings with this compound |

| Rat Brain | GLUT1, GLUT3 | Transport rates correlate with local densities of GLUT1 and GLUT3. researchgate.net |

| Rabbit Ileum | SGLT1 (implied) | Apparent affinity (Km) for transport is 18.1 mM. nih.gov |

| Rat Skeletal Muscle | GLUT4 | Insulin stimulation increases uptake 6-fold, correlating with a 6- to 7-fold rise in cell surface GLUT4. nih.gov |

| Human Skeletal Muscle | General Glucose Transporters | Dynamic PET imaging with [¹¹C]3-OMG allows for specific in vivo quantification of glucose transport. oup.com |

| RAW 264.7 Macrophages | GLUT3 | Respiratory burst activation increases transporter affinity for glucose, demonstrated with 3-O-methylglucose. nih.gov |

| Bovine Adrenal Chromaffin Cells | General Glucose Transporters | Transport is a saturable process (Km = 8.2 mM) and is stimulated by insulin. nih.gov |

Biotransformation and Catabolic Pathways

While this compound is largely considered metabolically inert in mammalian tissues, certain biological systems, particularly microorganisms and plants, possess the enzymatic machinery to process it. nih.govresearchgate.net

The primary step in the catabolism of this compound is the removal of its methyl group, a process known as O-demethylation. nih.gov This chemical reaction results in the removal of a methyl group (CH₃) from the molecule. wikipedia.org Studies have explored several potential mechanisms for this biotransformation.

In the yeast Cryptococcus laurentii, which can utilize this compound as a carbon source, the O-demethylation process was investigated. nih.gov Three possible mechanisms were considered:

Ether Cleavage: A direct breaking of the ether bond.

Peroxidatic Attack: An oxidative process involving peroxidases.

Beta-Elimination: A reaction mechanism that involves the removal of groups from adjacent carbon atoms.

Through the use of double-labeled (³H and ¹⁴C) this compound, studies indicated that beta-elimination was the most probable mechanism for O-demethylation in this organism. nih.gov

Contrary to the long-held view that this compound is not a substrate for hexokinase, research in specific biological contexts has revealed that it can be phosphorylated, albeit inefficiently. nih.govnih.gov

In plant cells, such as those from maize (Zea mays), it has been definitively shown that this compound is phosphorylated at the C6 position by hexokinase to form 3-O-Methyl-Glucose-6-Phosphate. nih.govnih.govoup.com This metabolite then accumulates within the cells. nih.govnih.gov However, the catalytic efficiency of maize hexokinase for this compound is profoundly lower—by about five orders of magnitude—than for glucose. nih.govnih.gov This slow phosphorylation explains why, despite its conversion, it does not act as a respiratory substrate or a sugar signal in plants. nih.govnih.gov

In yeast, the situation is more specific. Studies using Saccharomyces cerevisiae mutants possessing only one of the three glucose-phosphorylating enzymes revealed that only glucokinase, and not the hexokinase isoenzymes PI or PII, is capable of phosphorylating this compound. core.ac.uk This phosphorylation leads to the accumulation of a phosphorylated derivative and is linked to the compound's toxicity in yeast growing on non-fermentable carbon sources. core.ac.uk The maximal rate of phosphorylation by glucokinase for this analog was found to be approximately 1/100th of that for glucose, with a Km value of 5 mM. core.ac.uk

In contrast, studies using rat brain homogenates showed no significant phosphorylation of this compound under conditions where 97% of glucose was converted to ionic derivatives, reinforcing its utility as a stable transport marker in mammalian brain studies. researchgate.net

| Enzyme/Organism | Substrate | Product | Key Finding |

| Maize (Zea mays) Hexokinase | This compound | 3-O-Methyl-Glucose-6-Phosphate | Phosphorylation occurs, but catalytic efficiency is 5 orders of magnitude lower than for glucose. nih.govnih.gov |

| Yeast (S. cerevisiae) Glucokinase | This compound | Phosphorylated 3-O-Methyl-Glucose | Phosphorylation occurs at ~1/100th the rate of glucose; Km is 5 mM. core.ac.uk |

| Yeast (S. cerevisiae) Hexokinase PI/PII | This compound | No significant product | Not a substrate for these hexokinase isoenzymes. core.ac.uk |

| Rat Brain Homogenate | This compound | No significant product | Negligible phosphorylation observed. researchgate.net |

The yeast Cryptococcus laurentii is a notable example of a microorganism capable of metabolizing this compound. nih.govnih.gov When grown on this compound as a carbon source, C. laurentii produces methanol (B129727) and an extracellular mannan (B1593421) as metabolic products. nih.gov

The production of methanol confirms the O-demethylation of the substrate. nih.gov Further investigation using the analog labeled with ¹⁴C at the C1 or C6 position showed that after hydrolysis, the resulting mannose retained the original labeling pattern, indicating that the carbon skeleton of the glucose analog is incorporated into the mannan polymer following demethylation. nih.gov

Interestingly, this compound also has regulatory effects in C. laurentii. It can stimulate the production of several glycosidases, including invertase, β-glucosidase, α-glucosidase, and α-galactosidase. nih.gov It is proposed that the analog acts as a structural, rather than functional, counterpart to glucose, displacing it from regulatory sites to alleviate catabolite repression. nih.gov

Metabolic Inertness and Utility as a Non-Metabolizable Glucose Analog in Biological Systems

This compound (3-OMG) is a methylated derivative of glucose that serves as an invaluable tool in biochemical and physiological research due to its metabolic inertness. ontosight.aiontosight.ai Structurally similar to glucose, it possesses a critical modification: a methyl group (-OCH3) at the third carbon position. ontosight.ai This alteration prevents its phosphorylation by hexokinase, the enzyme that catalyzes the first essential step in glucose metabolism. ontosight.ai As a result, while 3-OMG can be transported into cells via the same glucose transporters as D-glucose, it does not enter the glycolytic pathway and is not metabolized further. ontosight.ai This characteristic makes it an ideal non-metabolizable glucose analog for studying glucose transport mechanisms across biological membranes without the confounding effects of subsequent metabolic conversion. chemsynlab.com

In-depth studies have confirmed the remarkable metabolic stability of 3-OMG in various tissues. Research in rats using radiolabeled [14C]methylglucose demonstrated that after 60 minutes, 97-100% of the compound in the brain remained in its unmetabolized form. nih.govresearchgate.net Similarly, over 99% in plasma and over 90% in the heart and liver were recovered as unmetabolized [14C]methylglucose, with only minor amounts converted to acidic byproducts. nih.govresearchgate.net This high degree of stability underscores its utility as a reliable tracer for investigating hexose (B10828440) distribution and transport. nih.gov

Table 1: Metabolic Stability of [14C]methylglucose in Various Rat Tissues

Data adapted from studies on the in vivo administration of [14C]methylglucose, showing the percentage recovered as unmetabolized compound after 60 minutes. nih.govresearchgate.net

| Tissue | Unmetabolized [14C]methylglucose (%) | Metabolized to Acidic Products (%) |

|---|---|---|

| Brain | 97 - 100% | 1 - 3% |

| Heart | >90% (approx. 94-97%) | 3 - 6% |

| Liver | >90% (approx. 93-96%) | 4 - 7% |

| Plasma | >99% | <1% |

Assessment of Respiratory Substrate Utilization and Biosynthesis Contributions

Consistent with its inability to be phosphorylated by hexokinase, this compound is not utilized by cells as a respiratory substrate to generate energy. nih.govresearchgate.net Studies on heterotrophic plant cells, such as excised maize root tips, have shown that 3-OMG does not support growth in the same way that glucose does. nih.gov When maize root tips were incubated with 3-OMG, their growth was severely limited and resembled the state observed under complete sugar starvation. nih.gov

Furthermore, experiments using radioactively labeled [methyl-14C]3-OMG have provided direct evidence that the compound does not contribute to biosynthesis. nih.gov The vast majority of the labeled compound taken up by the cells remains in its original form, with a negligible amount being converted to CO2 through respiration. This demonstrates that the carbon skeleton of 3-OMG is not incorporated into other cellular components.

Table 2: Fate of [methyl-14C]3-O-Methyl-D-Glucopyranose in Maize Root Tips

This table shows the distribution and minimal respiration of [14C]3-OMG after incubation with maize root tips, highlighting its lack of use as a respiratory substrate. Data adapted from Cortès et al., 2003. nih.gov

| Incubation Time | Total [14C]3-OMG Absorbed (nmol per 100 tips) | [14C]CO2 Released (nmol, indicating respiration) | Percentage of Absorbed 3-OMG Respired |

|---|---|---|---|

| 24 hours | 1450 | 1.5 | ~0.10% |

| 48 hours | 1900 | 3.0 | ~0.16% |

Impact on Cellular Metabolism under Sugar-Starved Conditions

Because this compound is transported into cells but not metabolized, it effectively mimics a state of sugar starvation at the intracellular level, even when present in the external medium. nih.gov This property makes it a valuable tool for dissecting the signaling pathways that cells use to sense and respond to low sugar availability.

When cells are fed 3-OMG instead of a metabolizable sugar like glucose, they initiate a characteristic starvation response. In maize root tips, for example, incubation with 3-OMG leads to the induction of proteolysis (protein breakdown) and lipolysis (lipid breakdown), processes that are typically activated to mobilize alternative energy sources when sugar is scarce. nih.govresearchgate.net This response is biochemically similar to that of cells placed in a sugar-free medium. nih.gov For instance, after 48 hours, sugar-starved root tips exhibited a 50% decrease in protein content and a 5-fold increase in endopeptidase activity, and similar changes were observed in 3-OMG-fed cells. nih.gov

At the level of gene expression, 3-OMG fails to repress genes that are normally induced by sugar starvation. nih.gov In Arabidopsis, a class of genes known as dark-inducible (din) genes are expressed when sugar levels are low. The presence of glucose represses these genes, a signal mediated by hexokinase. Since 3-OMG is not phosphorylated by hexokinase, it does not generate this repressive signal, and the starvation-induced genes continue to be expressed. nih.gov

Table 3: Comparison of Metabolic Responses in Maize Root Tips under Different Sugar Conditions

This table summarizes the effects of incubation with glucose, no sugar (starvation), and 3-O-Methyl-D-Glucopyranose on key metabolic markers after 48 hours. Data adapted from Cortès et al., 2003. nih.gov

| Condition | Relative Protein Content (% of Control) | Relative Endopeptidase Activity (% of Control) | Cellular Response |

|---|---|---|---|

| Glucose-fed (Control) | 100% | 100% | Normal Metabolism |

| Sugar-Starved | ~50% | ~500% | Starvation Response (Proteolysis) |

| 3-OMG-fed | ~50% | ~500% | Starvation Response (Proteolysis) |

Molecular and Cellular Interactions of 3 O Methyl Beta D Glucopyranose

Enzyme-Substrate and Enzyme-Inhibitor Interactions

Specificity Control for Glucose Binding Proteins, Lectins, and Glycosyltransferases

The methylation at the C3 position of β-D-glucopyranose significantly influences its interaction with various glucose-binding proteins, lectins, and glycosyltransferases, often serving as a tool to probe their binding specificity.

Glucose Binding Proteins and Lectins:

The interaction of 3-O-methyl-β-D-glucopyranose with lectins, a class of proteins that bind specifically to sugar moieties, has been a subject of detailed structural and functional studies. For instance, the bacterial lectin MpPA14 from Marinomonas primoryensis exhibits significantly diminished binding to 3-O-methyl-D-glucose compared to glucose. nih.gov This is attributed to the methyl group at the C-3 position, which prevents the sugar from binding via the typical 3,4-diol interaction. nih.gov Instead, it is forced to bind through the 1,2-diol of its β-anomer, resulting in a weaker affinity. nih.gov

Similarly, theoretical studies on the binding of methyl-α-(and β)-D-glucopyranosides to the lectin concanavalin (B7782731) A (ConA) have shown that methyl substitution at the C-3 position drastically affects the allowed orientations of the sugar in the active site, leading to poor inhibitory power. nih.gov In contrast, some lectins, like pea lectin, show a stronger inhibition by 3-O-substituted monosaccharides, including 3-O-methyl-D-glucose, which are at least 10 times more strongly inhibitory than their parent sugars. umich.edu

Studies on lectins from Photorhabdus species, such as PLL2 and PHL, have revealed their ability to recognize O-methylated sugars, including 3-O-methyl-D-glucose. pdbj.org The crystal structures of these lectins show multiple binding sites occupied by these methylated structures, and this interaction is thought to play a role in modulating the host's immune response. pdbj.org Another lectin, PLL3, also from a Photorhabdus species, demonstrates the ability to bind 3-O-methyl-D-glucose, although it is considered a weak inhibitor compared to other sugars like L-fucose. mdpi.com

The following table summarizes the binding affinities of various lectins for 3-O-Methyl-D-glucopyranose:

| Lectin | Organism | Binding Affinity (Kdapp) / Inhibition (IC50) | Notes |

| MpPA14 | Marinomonas primoryensis | 4.1 - 6.8 mM (Kdapp) nih.gov | Significantly weaker binding compared to glucose. nih.gov |

| Concanavalin A | Canavalia ensiformis | Poor inhibitor nih.gov | Methylation at C-3 drastically affects binding orientation. nih.gov |

| Pea Lectin | Pisum sativum | >10x stronger inhibitor than parent sugar umich.edu | An interesting case of enhanced binding with 3-O-substitution. umich.edu |

| PLL2 & PHL | Photorhabdus spp. | Binds to multiple sites pdbj.org | May modulate host immune response. pdbj.org |

| PLL3 | Photorhabdus laumondii | Weak inhibitor mdpi.com | IC50 is 10 times higher than for L-fucose. mdpi.com |

Glycosyltransferases:

The specificity of glycosyltransferases is also affected by the methylation at the C3 position. For cyclodextrin (B1172386) glycosyltransferase (CGTase), modification of the hydroxyl groups at C2, C3, or C4 of D-glucopyranose, as seen in 3-O-methyl-D-glucose, causes a serious impairment in its efficiency as an acceptor molecule in transglycosylation reactions. tandfonline.com This highlights the strict requirement for the specific configuration of these hydroxyl groups for efficient enzyme activity. tandfonline.com In contrast, enzymatic synthesis of 3-O-methyl-lactose has been attempted using galactosyltransferases, which can utilize 3-O-methyl-D-glucose as an acceptor, albeit with varying regioselectivity depending on the enzyme source. researchgate.net

Kinetic Studies of Hexokinase Activity with 3-O-Methyl-Beta-D-Glucopyranose

Hexokinase, the enzyme that phosphorylates glucose to glucose-6-phosphate, exhibits significantly different kinetic parameters with 3-O-methyl-β-D-glucopyranose compared to its natural substrate, D-glucose.

In yeast, glucokinase can phosphorylate 3-O-methyl-glucose (3-MG), while hexokinase PI and PII show no such activity. core.ac.uk The maximal rate of phosphorylation of 3-MG by glucokinase is only about 1/100th of that observed with glucose. core.ac.uk The Michaelis constant (Km) for 3-MG was determined to be approximately 5 mM, a value obtained both from direct phosphorylation assays and from competitive inhibition studies of glucose phosphorylation. core.ac.uk

In heterotrophic plant cells, hexokinase can phosphorylate 3-O-methyl-glucose to 3-O-methyl-glucose-6-phosphate, which then accumulates within the cells. nih.gov However, the catalytic efficiency of hexokinase from maize root tips for 3-O-methyl-glucose is five orders of magnitude lower than for glucose. nih.gov This low efficiency explains why, despite being phosphorylated, it is not perceived as a sugar signal and does not act as a respiratory substrate. nih.gov

Studies using yeast hexokinase have shown that 3-deoxy-3-fluoro-D-glucose, a related compound, is a poor substrate with a high Km value (8 x 10⁻² M). scispace.com While not directly 3-O-methyl-D-glucose, this data further illustrates that modifications at the C3 position are poorly tolerated by the enzyme. scispace.com

The following table summarizes the kinetic parameters of hexokinase with 3-O-Methyl-D-glucopyranose:

| Enzyme | Organism | Km | Vmax / Catalytic Efficiency | Notes |

| Glucokinase | Saccharomyces cerevisiae | ~5 mM core.ac.uk | ~1/100 of that for glucose core.ac.uk | Hexokinase PI and PII do not phosphorylate 3-MG. core.ac.uk |

| Hexokinase | Zea mays (Maize) | Not specified | 5 orders of magnitude lower than for glucose nih.gov | The phosphorylated product accumulates in cells. nih.gov |

Glucoside 3-Dehydrogenase Activity and 3-Ketoglucoside Formation

Glucoside 3-dehydrogenase is an enzyme that specifically oxidizes the hydroxyl group at the C3 position of various glucosides, leading to the formation of the corresponding 3-keto derivatives. 3-O-methyl-β-D-glucopyranose can serve as a substrate for this class of enzymes.

A membrane-bound glucoside 3-dehydrogenase from the bacterium Flavobacterium saccharophilum has been shown to react with methyl-β-D-glucoside, converting it to the corresponding 3-keto sugar. nih.govoup.com This enzyme has a broad substrate specificity, also acting on D-glucose and methyl-α-D-glucoside. nih.govoup.com

Similarly, the enzyme pyranose oxidase can oxidize methyl-β-D-glucopyranoside at its C3 hydroxyl group to form 3-keto-methyl-β-D-glucopyranoside, although at a much slower rate than its preferred substrate, D-glucose. jst.go.jp

In Escherichia coli, the enzyme YcjS has been identified as a 3-keto-D-glucoside dehydrogenase. nih.gov It catalyzes the NAD+-dependent oxidation of methyl β-D-glucopyranoside to methyl β-3-keto-D-glucoside. nih.govuniprot.org The kinetic parameters for this reaction have been determined, as shown in the table below. The 3-keto products formed by these dehydrogenases are often unstable, particularly under alkaline conditions. nih.govnih.gov

The activity of D-glucoside 3-dehydrogenase in Agrobacterium tumefaciens is influenced by culture conditions. microbiologyresearch.org For instance, manganese ions repress the synthesis of this enzyme when sucrose (B13894) is the carbon source, but have little effect when methyl α-D-glucoside is used. microbiologyresearch.org

The following table summarizes the kinetic parameters of glucoside 3-dehydrogenases with 3-O-Methyl-D-glucopyranose and related compounds:

| Enzyme | Organism | Substrate | Km | kcat |

| YcjS (D-glucoside 3-dehydrogenase) | Escherichia coli | Methyl β-D-glucopyranoside | 2 mM (pH 8.0), 1.6 mM (pH 9.0) uniprot.org | Not specified |

| YcjS (3-keto-D-glucoside dehydrogenase) | Escherichia coli | Methyl β-3-dehydro-D-glucoside (reduction) | 0.8 mM (pH 7.0), 0.92 mM (pH 8.0) uniprot.org | Not specified |

| Glucoside 3-dehydrogenase | Flavobacterium saccharophilum | Methyl β-D-glucoside | Not specified | Not specified |

| Pyranose Oxidase | Fungal | Methyl-β-D-glucopyranoside | Not specified | Slower than for D-glucose jst.go.jp |

Receptor Binding and Signal Transduction Pathway Modulation

Influence on Cellular Growth, Differentiation, and Survival Pathways

3-O-methyl-β-D-glucopyranose, as a non-metabolizable glucose analog, can influence various cellular pathways related to growth, differentiation, and survival, primarily by affecting glucose sensing and transport. ontosight.ai

In cultured rat islets, 3-O-methyl-D-glucopyranose (3-OMG) was used to investigate the effects of glucose on gene expression. researchgate.net High concentrations of glucose were found to increase the expression of hypoxia-response genes, and this effect was mimicked by 3-OMG, suggesting that the glucose-induced changes were not solely dependent on its metabolism. researchgate.net This indicates that the binding of glucose analogs to cellular sensors can trigger downstream signaling events. researchgate.net

In retinal endothelial cells, 3-O-methyl glucose has been shown to cause an increase in superoxide (B77818) anion and peroxynitrite formation, albeit to a lesser extent than high glucose. biologists.com This effect is linked to the activation of aldose reductase and can impact cell survival signaling pathways. biologists.com

Furthermore, a derivative, methylnissolin-3-O-β-D-glucopyranoside (MNG), has been shown to protect cells against oxidative damage by activating the Nrf2/HO-1 pathway. semanticscholar.orgresearchgate.net This compound enhances the expression of Nrf2 and its target genes, and this effect is at least partially mediated by the PI3K/Akt pathway. semanticscholar.orgresearchgate.net While not 3-O-methyl-β-D-glucopyranose itself, this demonstrates how glucosides can modulate critical cell survival pathways.

Interaction with Specific Molecular Targets in Biological Systems

The primary molecular targets of 3-O-methyl-β-D-glucopyranose are glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs). nih.gov By competing with glucose for these transporters, it can modulate glucose uptake into cells. This property makes it a valuable tool for studying glucose transport mechanisms. mpbio.com

For example, studies on Na+/glucose cotransporters have used 3-O-methylglucose to probe the substrate specificity of different isoforms. nih.gov It was found that SGLT1 can transport 3-O-methylglucose, whereas SGLT2 excludes it, indicating that the C-terminal half of the protein is crucial for determining substrate recognition. nih.gov

As mentioned previously, 3-O-methyl-β-D-glucopyranose also interacts with certain lectins and enzymes. nih.govpdbj.orgcore.ac.uk Its binding to lectins on immune cells could potentially modulate immune responses, as suggested by studies on Photorhabdus lectins. pdbj.org Its interaction with hexokinase, leading to the formation of a non-metabolizable phosphorylated product, can affect cellular energy homeostasis and signaling. nih.gov

Role as an Epitope in Immunological Recognition

Synthesis and Application of this compound Containing Epitopes

The synthesis of epitopes containing this compound is a critical area of research, primarily driven by their significance in the serodiagnosis of infectious diseases, most notably leprosy. The core of this work revolves around the chemical construction of specific oligosaccharide structures found on the surface of pathogens, which can then be used as antigens to detect host antibodies.

A key example is the synthesis of the non-reducing disaccharide segment of Phenolic Glycolipid I (PGL-I) from Mycobacterium leprae, the causative agent of leprosy. This epitope is specifically O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1→4)-O-2,3-di-O-methyl-alpha-L-rhamnopyranose. researchgate.net An improved synthetic procedure for this disaccharide has been developed, which allows for its efficient conjugation to carrier proteins such as bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.net This conjugation, often achieved via an acyl-azide intermediate, results in the formation of neoglycoproteins. researchgate.net These synthetic antigens have demonstrated high activity and sensitivity in enzyme-linked immunosorbent assays (ELISAs) for the serodiagnosis of leprosy. researchgate.netresearchgate.net The precise degree of disaccharide incorporation into the protein backbone, a critical factor for antigenicity, can be accurately measured using techniques like MALDI-TOF mass spectrometry. researchgate.net

The rationale for synthesizing these epitopes lies in the fact that the 3,6-di-O-methyl-β-D-glucopyranose unit, in its cyclic hemiacetal form, is a crucial component for binding to anti-glycolipid IgM antibodies present in the sera of leprosy patients. researchgate.net This specificity makes synthetic antigens containing this moiety valuable tools for developing diagnostic tests with potentially lower cross-reactivity compared to native glycolipids. researchgate.net

Beyond leprosy, the synthesis of other complex oligosaccharides containing modified glucose residues highlights the broader importance of these structures as immunological epitopes. For instance, monoclonal antibodies have been generated that recognize the 4,6-(1'-carboxyethylidene)-3-O-methyl-beta-D-glucopyranosyl unit found on the glycopeptidolipid antigens of Mycobacterium avium serovar 8. nih.gov The synthesis of such defined epitopes, coupled with their use in generating monoclonal antibodies, provides powerful tools for studying the immunopathogenesis of mycobacterial infections and for epidemiological mapping. nih.gov

The synthetic strategies often involve the use of selectively protected monosaccharide building blocks and stereocontrolled glycosylation reactions. For example, the synthesis of various 2,3-di-O-glycosyl derivatives of methyl alpha- and beta-D-glucopyranoside has been described, involving the glycosylation of methyl 4,6-O-benzylidene-alpha- and -beta-D-glucopyranoside. nih.gov These complex synthetic endeavors are essential for producing the specific epitopes required for immunological research and diagnostic applications.

Table 1: Examples of Synthesized this compound Containing Epitopes and their Applications

| Epitope Structure | Pathogen/Context | Application |

| O-(3,6-di-O-methyl-beta-D-glucopyranosyl)-(1→4)-O-2,3-di-O-methyl-alpha-L-rhamnopyranose | Mycobacterium leprae (PGL-I) | Serodiagnosis of leprosy via ELISA using neoglycoproteins (conjugated to BSA/HSA). researchgate.netresearchgate.net |

| 4,6-(1'-carboxyethylidene)-3-O-methyl-beta-D-glucopyranosyl unit | Mycobacterium avium serovar 8 | Generation of monoclonal antibodies for epitope definition, immunopathogenesis studies, and epidemiological mapping of M. avium infections. nih.gov |

In Vitro Biological Activities of this compound Derivatives

While research on the biological activities of this compound itself is limited, various studies have explored the in vitro biological potential of its derivatives. These investigations have primarily focused on antimicrobial, antitumor, and antioxidant activities, revealing that modifications to the glucopyranose core can impart significant biological effects.

Antimicrobial Activity

Several studies have demonstrated that acylated derivatives of D-glucose and its methyl glycosides possess notable antimicrobial properties. For instance, acylated derivatives of methyl α-D-glucopyranoside have shown moderate to good antibacterial and antifungal activities in vitro. researchgate.net Similarly, a series of 3-O-acyl derivatives of methyl 4,6-O-benzylidene-α-D-glucopyranoside exhibited promising activity against various human pathogenic bacteria and fungal phytopathogens. researchgate.net The introduction of acyl groups appears to be a key factor in enhancing the antimicrobial potential of the parent glucoside. researchgate.net

In another study, chalcone (B49325) glycosides, including a 4'-O-β-D-(4"-O-methyl)-glucopyranoside derivative, were synthesized and evaluated for their antimicrobial activity. mdpi.com The results indicated that the presence of the glycosidic moiety, along with other structural features like chlorine substitution on the chalcone backbone, positively influenced the activity against bacteria such as E. coli and S. aureus, and the yeast C. albicans. mdpi.com

Antitumor Activity

Derivatives of glucopyranose have also been investigated for their potential as anticancer agents. A study on galloyl glucosides, which are plant polyphenolics, reported the synthesis and in vitro antitumor activity of several compounds, including methyl 3,6-di-O-galloyl-α-d-glucopyranoside. nih.gov This compound, along with other synthesized galloyl glucosides, inhibited the growth of human cancer cell lines such as K562, HL-60, and HeLa, with IC50 values ranging from 17.2 to 124.7 μM. nih.gov

Furthermore, other research has explored the cytotoxic effects of various glucopyranoside derivatives. For example, four derivatives of betulin (B1666924) containing a D-glucopyranosyl moiety at the C3 position were synthesized and showed a dose-dependent antiproliferative action against fifteen different tumor cell lines. nih.gov Although not specifically 3-O-methyl derivatives, these findings highlight the potential of the glucopyranose scaffold in the design of new antitumor agents. The introduction of bulky aryl groups at different positions on the glucopyranoside ring has also been shown to yield compounds with encouraging inhibitory activities against several tumor cell lines. researchgate.net

Antioxidant Activity

The antioxidant properties of glucopyranoside derivatives have been another area of interest. One study isolated 3-O-methylellagic acid 4'-O-β-D-xylopyranoside and other phenolic derivatives from two Cameroonian Melastomataceae plants and found that some of these compounds exhibited antimicrobial and antioxidant activities. d-nb.info Another investigation focused on 3-O-methylellagic acid 4-O-β-D-glucopyranoside isolated from Conocarpus lancifolius, which demonstrated significant antioxidant potential in in vitro assays, including DPPH and nitric oxide free radical scavenging assays. researchgate.netsemanticscholar.org

Additionally, a study on isorhamnetin (B1672294) 3,7-di-O-beta-D-glucopyranoside from mustard leaf suggested that its antioxidant effect is mediated through its aglycone, isorhamnetin, which is formed by the action of β-glucosidase. nih.gov While the glycoside itself had no direct radical scavenging activity, its metabolic conversion to the active form highlights an important mechanism for the in vivo antioxidant action of such compounds. nih.gov

Table 2: Summary of In Vitro Biological Activities of Selected Glucopyranoside Derivatives

| Compound Class/Derivative | Biological Activity | Key Findings |

| Acylated methyl α-D-glucopyranoside derivatives | Antimicrobial | Moderate to good activity against human pathogenic bacteria and phytopathogenic fungi. researchgate.net |

| Chalcone 4'-O-β-D-(4"-O-methyl)-glucopyranoside derivative | Antimicrobial | Showed activity against E. coli, S. aureus, and C. albicans. mdpi.com |

| Methyl 3,6-di-O-galloyl-α-d-glucopyranoside | Antitumor | Inhibited human cancer cell lines (K562, HL-60, HeLa) with IC50 values in the micromolar range. nih.gov |

| 3-O-methylellagic acid 4-O-β-D-glucopyranoside | Antioxidant | Demonstrated significant antioxidant potential in DPPH and nitric oxide free radical scavenging assays. researchgate.netsemanticscholar.org |

| Isorhamnetin 3,7-di-O-beta-D-glucopyranoside | Antioxidant | Acts as a pro-antioxidant, being metabolized in vivo to the active antioxidant, isorhamnetin. nih.gov |

Theoretical Chemistry and Molecular Modeling Studies of Methylated Glucopyranoses

Conformational Analysis and Dynamics of the Pyranose Ring

The conformation of the pyranose ring is a critical determinant of the physical and chemical properties of carbohydrates. For β-D-glucopyranose and its derivatives, the six-membered ring is not planar and can adopt various conformations. The most stable conformation is the chair form (4C1), but other forms like boats and skew-boats also exist on the potential energy surface. acs.orgscispace.com

Computational studies, often employing density functional theory (DFT) and molecular dynamics (MD) simulations, are used to map the conformational free energy landscape. acs.org These studies reveal that the pyranose ring can undergo inversion, transitioning between different chair, boat, and skew-boat conformations. The energy barriers associated with these inversions can be calculated, providing insight into the flexibility of the ring. For instance, the free-energy barriers for the inversion of tetrahydropyran, a model for the pyranose ring, from the chair to the skew-boat conformation have been determined. scispace.com

A combination of MD simulations and DFT calculations has been effectively used to determine the ring-inversion properties of various hexopyranoses, including O1-methylated monosaccharides. researchgate.net This two-step approach helps to avoid errors that can arise from overemphasizing hydrogen bond-rich structures that may not be prevalent in aqueous solutions. researchgate.net The results from these studies generally show good agreement with experimental data from techniques like NMR spectroscopy. researchgate.net

| Conformation | Description | Relative Stability |

|---|---|---|

| 4C1 Chair | The most stable conformation for β-D-glucopyranose, with most bulky substituents in equatorial positions. | Most Stable |

| Boat | A higher energy conformation characterized by flagpole interactions. | Less Stable |

| Skew-Boat | An intermediate conformation between chair and boat forms. | Less Stable |

Hydrogen Bonding Networks and Hydration Properties

Hydrogen bonding plays a crucial role in the structure and function of carbohydrates. In 3-O-Methyl-Beta-D-Glucopyranose, both intramolecular and intermolecular hydrogen bonds are significant. Intramolecular hydrogen bonds, formed between the hydroxyl groups on the pyranose ring, influence the molecule's conformational stability.

Theoretical studies, using methods like DFT, have been conducted on methyl-β-D-glucopyranoside to understand the structure and its vibrational spectrum, taking into account the effect of hydrogen bonds. researchgate.net These studies construct dynamic models of the free molecule and its complexes with hydrogen bonding, allowing for the estimation of hydrogen bond energies. researchgate.net

The interaction of methylated glucopyranoses with water is critical to their behavior in biological systems. The hydration shell around the sugar molecule is a complex and dynamic environment. Ab initio molecular dynamics (AIMD) simulations have been used to study the hydration of various monosaccharides. acs.org These simulations provide detailed information on the number and strength of hydrogen bonds between the sugar and surrounding water molecules. acs.org

Studies have shown that β-D-glucose forms a significant number of hydrogen bonds with water, both as a donor and an acceptor. acs.org The methylation at the O3 position in this compound would locally disrupt the hydrogen bonding network, as the methyl group cannot act as a hydrogen bond donor. This alteration in hydration can have consequences for the molecule's solubility and its interactions with other molecules. Computational studies can quantify these effects by calculating properties such as the average number of hydrogen bonds and their lengths. acs.orgunibo.it For instance, it has been established that β-d-glucose forms the most hydrophilic hydrogen bonds with surrounding water molecules. acs.org

| Property | Description | Significance |

|---|---|---|

| Average Coordination Number | The average number of water molecules in the first hydration shell. | Indicates the extent of hydration. |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the sugar and a water molecule. | Reflects the stability of the hydration shell. |

| Donor/Acceptor Propensity | The tendency of the sugar's hydroxyl groups to donate or accept hydrogen bonds. | Determines the nature of interactions with the solvent. |

Computational Studies of Thermal Degradation Mechanisms

Computational chemistry provides powerful tools to investigate the complex mechanisms of thermal degradation of carbohydrates. The pyrolysis of β-D-glucopyranose, a model compound for cellulose, has been studied using DFT methods to understand the reaction pathways at high temperatures. researchgate.net These studies propose and analyze various reaction pathways, calculating the thermodynamic and kinetic parameters for each step. researchgate.net

The thermal degradation of methyl β-D-glucoside has been studied theoretically to understand plausible reaction mechanisms. nih.govresearchgate.net One proposed mechanism involves a conformational change from the 4C1 to the 1C4 conformation, followed by an intramolecular nucleophilic substitution at the anomeric carbon. nih.gov The activation energy for this process has been calculated, indicating that it is more favorable than the direct homolytic cleavage of the C1-O1 bond. nih.gov

These computational studies are crucial for understanding the initial steps of biomass pyrolysis, a process relevant to biofuel production. The methylation at the C3 position in this compound would likely influence the degradation pathways compared to unsubstituted glucose or other methylated isomers. The presence of the methyl group can alter the electron distribution and steric environment, potentially favoring different reaction channels. While specific studies on the thermal degradation of this compound are not abundant, the principles derived from studies on similar methylated glucosides are applicable.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying how ligands like this compound interact with protein receptors. researchgate.netmdpi.com These methods are widely used in drug discovery and molecular biology to predict the binding mode and affinity of a ligand to a receptor's binding site. mdpi.com

Molecular docking simulations can predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For example, docking studies have been used to investigate the binding of β-D-glucopyranosides to the human bitter taste receptor hTAS2R16. nih.gov These simulations, combined with experimental data from mutant receptors, helped to identify the key amino acid residues involved in ligand recognition. nih.gov

Following docking, MD simulations are often employed to refine the docked complex and to study its dynamic behavior over time. mdpi.com MD simulations provide a more realistic picture of the ligand-receptor interaction by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.govnih.gov These simulations can reveal important details about the stability of the complex, the role of specific hydrogen bonds and other non-covalent interactions, and the conformational changes that may occur upon binding. nih.govnih.gov

Applications of 3 O Methyl Beta D Glucopyranose in Advanced Chemical Biology Research

Probes for Investigating Glucose Transport and Metabolism

A significant application of 3-O-methyl-beta-D-glucopyranose lies in its use as a probe to study glucose transport systems. ontosight.aimpbio.com Because it is recognized and transported by glucose transporters (GLUTs) but not subsequently metabolized, it allows researchers to isolate and measure the transport process itself. sigmaaldrich.com This characteristic is crucial for understanding the kinetics and regulation of glucose uptake in various cell types.

Research has shown that this glucose analogue is transported via a passive carrier-mediated mechanism. sigmaaldrich.com Studies have utilized 3-O-methyl-D-glucose to investigate intestinal glucose transport, measuring parameters like maximal transport capacity and carrier affinity. mpbio.comnih.gov For instance, the apparent affinity constants at the brush-border of the intestine indicate that sugars are selected in a specific order, with 3-O-methyl glucose having a particular affinity. nih.gov

The table below summarizes key findings from a study on the intestinal transport of actively transported sugars, including 3-O-methyl-D-glucose:

| Sugar | Apparent Affinity Constant (Km) at Brush-Border (mM) | Kt for Na+ Activation of Sugar Entry (mequiv.) |

| 3-O-Methyl-D-glucose | 18.1 | 140 |

| D-galactose | 5.0 | 25 |

| beta-methyl glucose | 1.23 | 27 |

Data sourced from a study on rabbit ileum. nih.gov

Furthermore, studies have explored the competition between 2-deoxy-D-glucose and 3-O-methyl-D-glucose for uptake in cells, providing insights into the mechanisms of glucose transport under different conditions, such as osmotic shock. researchgate.net

Precursors and Acceptors in Complex Glycoconjugate Synthesis

Beyond its role as a transport probe, this compound and its derivatives are valuable as precursors and acceptors in the chemical synthesis of complex glycoconjugates. nih.gov These synthetic glycoconjugates have significant applications, particularly in the development of diagnostic tools and in immunological studies.

A notable example is the synthesis of neoglycoconjugates containing 3,6-di-O-methyl-β-d-glucopyranose. researchgate.netdntb.gov.ua This specific derivative is a key component of the terminal disaccharide fragment of phenolic glycolipid I (PGL-I) from Mycobacterium leprae, the causative agent of leprosy. nih.gov By coupling this synthetic disaccharide to a protein carrier like bovine serum albumin (BSA), researchers have created artificial antigens. nih.gov These antigens have proven to be highly sensitive in enzyme-linked immunosorbent assays (ELISA) for the serodiagnosis of leprosy. nih.gov

The synthesis of these complex molecules often involves a series of chemical reactions, including glycosylation steps to introduce additional sugar moieties. researchgate.net The resulting glycoconjugates can then be used to probe the specificity of antibody binding and to develop more effective diagnostic reagents. nih.gov

Research on Glycogen (B147801) Storage Mechanisms

The study of glycogen metabolism and related disorders, such as glycogen storage diseases (GSDs), can also benefit from the use of this compound. ontosight.ai As a substrate for some enzymes involved in glycogen metabolism, it can aid in understanding the enzymatic pathways and the consequences of their dysfunction. ontosight.ai

Glycogen is a crucial energy reserve in animals, and its synthesis and breakdown are tightly regulated processes. ncert.nic.in In GSDs, genetic defects in enzymes involved in these pathways lead to the accumulation of abnormal glycogen or insufficient glycogen stores, resulting in a range of metabolic problems. nih.gov While direct studies extensively detailing the use of this compound in GSD research are specific, its properties as a non-metabolizable glucose analog make it a potentially useful tool for dissecting the roles of specific transporters and enzymes in glycogen metabolism under various physiological and pathological conditions. ontosight.ai

Astrocytes, a type of glial cell in the brain, are known to store glycogen and play a role in providing metabolic support to neurons. wikipedia.org Investigating how these cells handle glucose analogs like this compound could provide further insights into the mechanisms of brain energy metabolism and its dysregulation in disease.

Modulators of Cellular Processes in In Vitro Models

In the context of in vitro cellular models, this compound can act as a modulator of various cellular processes, primarily by competing with glucose for transport and thereby affecting glucose-dependent pathways. ontosight.ai Its interaction with cellular receptors and enzymes can influence signaling pathways that regulate cell growth, differentiation, and survival. ontosight.ai

For example, by limiting the intracellular availability of glucose, this compound can be used to study the cellular response to metabolic stress. This is particularly relevant in cancer research, where tumor cells often exhibit altered glucose metabolism, a phenomenon known as metabolic reprogramming. mdpi.com By modulating glucose uptake, researchers can investigate the downstream effects on signaling pathways and cell fate.

The concept of allosteric modulation, where a molecule binds to a site on a protein other than the active site to alter its activity, is a key principle in pharmacology. nih.gov While this compound primarily acts as a competitive inhibitor of glucose transport, its effects on cellular signaling can be viewed through the broader lens of modulating cellular function in response to metabolic cues.

Carbon Source for Microbial Growth and Metabolic Studies

This compound can also serve as a carbon source for the growth of certain microorganisms, which allows for detailed metabolic studies. nih.govoup.com The ability of a microbe to utilize this modified sugar provides insights into its metabolic capabilities and enzymatic machinery.

A study on the yeast Cryptococcus laurentii demonstrated that when grown on 3-O-methyl-D-glucopyranose, the organism produces methanol (B129727) and an extracellular mannan (B1593421). nih.gov This indicates the presence of an O-demethylation mechanism. nih.gov By using isotopically labeled substrates, researchers were able to investigate the potential mechanisms of this demethylation, suggesting that a beta-elimination reaction is the most likely pathway. nih.gov